

Application Note: Quantification of Ivabradine Impurity 1 in Active Pharmaceutical Ingredients (API)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivabradine impurity 1*

Cat. No.: *B11932907*

[Get Quote](#)

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Ivabradine Impurity 1** in Ivabradine API.

It is important to note that the designation "**Ivabradine Impurity 1**" can be ambiguous. For the purpose of this application note, **Ivabradine Impurity 1** is identified as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, with CAS No. 85175-65-1[1][2][3]. This compound is a known process-related impurity in the synthesis of Ivabradine[4].

This method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Analytical Method

A stability-indicating RP-HPLC method was developed and validated for the determination of Ivabradine and its related substances, including Impurity 1. The method is sensitive, specific, and provides accurate quantification of the impurity at low levels.

Chromatographic Conditions

Parameter	Value
Column	Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m) or equivalent[5]
Mobile Phase A	20 mM Ammonium Acetate buffer, pH adjusted to 7.35 with ammonium hydroxide[6]
Mobile Phase B	Acetonitrile[6]
Gradient Elution	See Table 1
Flow Rate	1.6 mL/min[5]
Column Temperature	34 °C[5]
Detection Wavelength	220 nm[5]
Injection Volume	10 μ L[6]
Diluent	Acetonitrile and 20 mM Ammonium Acetate buffer pH 7.33 (15:75, v/v)[7]

Table 1: Gradient Elution Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	89	11
45	66	34
46	89	11
50	89	11

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.

Quantitative Data Summary

Parameter	Result
Linearity Range	LOQ to 150% of the specification limit for Impurity 1
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.05 μ g/mL
Limit of Quantification (LOQ)	0.15 μ g/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Robustness	The method was found to be robust with small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Note: The LOD and LOQ values are representative and may vary slightly depending on the instrument and specific laboratory conditions.

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase A (20 mM Ammonium Acetate, pH 7.35)

- Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.
- Adjust the pH to 7.35 with a dilute solution of ammonium hydroxide.
- Filter through a 0.45 μ m nylon membrane filter and degas.

1.2. Mobile Phase B (Acetonitrile)

- Use HPLC grade acetonitrile.
- Filter through a 0.45 μ m nylon membrane filter and degas.

1.3. Diluent

- Prepare a mixture of Acetonitrile and Mobile Phase A (pH adjusted to 7.33) in a ratio of 15:75 (v/v)[7].

1.4. Standard Stock Solution of **Ivabradine Impurity 1** (100 µg/mL)

- Accurately weigh about 10 mg of **Ivabradine Impurity 1** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.
- Protect the solution from light and store at 2-8 °C[8].

1.5. Standard Solution for Quantification (1 µg/mL)

- Pipette 1.0 mL of the Standard Stock Solution of **Ivabradine Impurity 1** into a 100 mL volumetric flask.
- Dilute to volume with the diluent.

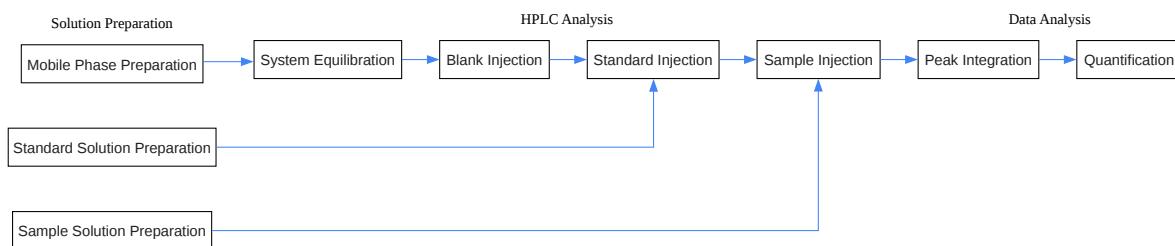
1.6. Sample Solution (1000 µg/mL of Ivabradine API)

- Accurately weigh about 100 mg of the Ivabradine API sample into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.
- Sonicate for 10 minutes if necessary to ensure complete dissolution.

Chromatographic Procedure

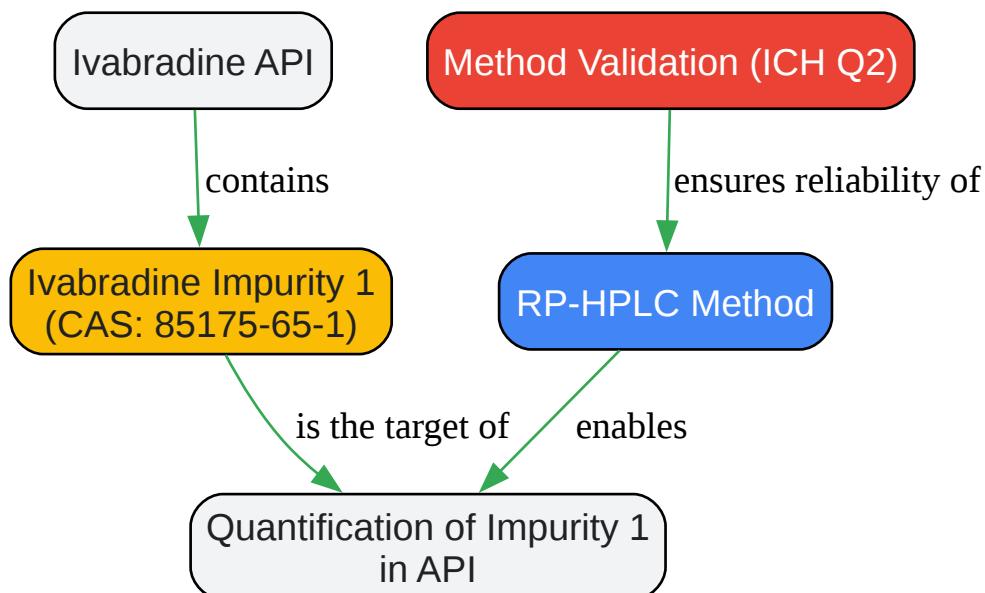
- Set up the HPLC system with the chromatographic conditions specified in the Analytical Method section.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of the diluent as a blank to ensure that there are no interfering peaks.
- Inject 10 µL of the Standard Solution for Quantification in triplicate. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

- Inject 10 μL of the Sample Solution in duplicate.


Calculation

The amount of **Ivabradine Impurity 1** in the Ivabradine API sample is calculated using the following formula:

Where:


- Area_impurity is the peak area of Impurity 1 in the Sample Solution chromatogram.
- Area_standard is the average peak area of Impurity 1 in the Standard Solution chromatograms.
- Conc_standard is the concentration of **Ivabradine Impurity 1** in the Standard Solution ($\mu\text{g/mL}$).
- Conc_sample is the concentration of Ivabradine API in the Sample Solution ($\mu\text{g/mL}$).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Ivabradine Impurity 1**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between key components of the analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ivabradine Impurity 1 | CAS No- 85175-65-1 | NA [chemicea.com]
- 2. Ivabradine Nitroso Impurity 1 | SynZeal [synzeal.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. veeprho.com [veeprho.com]
- 8. akjournals.com [akjournals.com]

- To cite this document: BenchChem. [Application Note: Quantification of Ivabradine Impurity 1 in Active Pharmaceutical Ingredients (API)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11932907#quantification-of-ivabradine-impurity-1-in-active-pharmaceutical-ingredients-api>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com